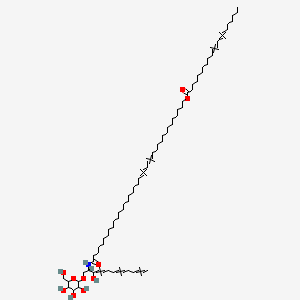
Carnitine acetyltransferase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine and CoA . This enzyme is vital for the regulation of the acetyl-CoA/CoA ratio within cells, which is essential for various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carnitine acetyltransferase involves the expression of the CRAT gene in suitable host cells, such as Escherichia coli. The recombinant protein is then purified using affinity chromatography techniques . The enzyme can also be isolated from natural sources, such as rat liver mitochondria, through a series of purification steps including ammonium sulfate precipitation and gel filtration chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of genetically engineered microorganisms. The enzyme is then extracted and purified using advanced chromatographic techniques to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Carnitine acetyltransferase primarily catalyzes the transfer of acetyl groups between acetyl-CoA and carnitine. This reaction is highly reversible and does not depend on the order in which substrates bind . The enzyme does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather facilitates the transfer of functional groups.
Common Reagents and Conditions: The primary reagents involved in the reaction catalyzed by this compound are acetyl-CoA and carnitine. The reaction occurs under physiological conditions, typically within the mitochondrial matrix or peroxisomes .
Major Products: The major products of the reaction catalyzed by this compound are acetylcarnitine and CoA .
Wissenschaftliche Forschungsanwendungen
Carnitine acetyltransferase has numerous applications in scientific research:
Biochemistry and Metabolism: It is used to study the regulation of the acetyl-CoA/CoA ratio and its impact on cellular metabolism.
Industrial Biotechnology: The enzyme is used in the production of acetylcarnitine supplements, which are marketed for their potential health benefits.
Wirkmechanismus
Carnitine acetyltransferase operates through a catalytic mechanism involving the His343 residue at its active site. This residue acts as a base, deprotonating the CoA thiol group or the carnitine 3’-hydroxyl group depending on the direction of the reaction . The enzyme’s structure optimizes this reaction by facilitating direct hydrogen bonding between His343 and both substrates . This mechanism ensures efficient transfer of acetyl groups, which is crucial for maintaining cellular energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Carnitine acetyltransferase is part of the carnitine acyltransferase family, which includes other enzymes such as carnitine palmitoyltransferase and carnitine octanoyltransferase . These enzymes share a common function of transferring acyl groups but differ in their substrate specificity and subcellular localization:
Carnitine Palmitoyltransferase: Prefers long-chain acyl-CoAs and is involved in the transport of fatty acids into mitochondria for β-oxidation.
Carnitine Octanoyltransferase: Prefers medium-chain acyl-CoAs and is predominantly localized in peroxisomes.
This compound is unique in its preference for short-chain acyl-CoAs and its presence in multiple cellular compartments, including the mitochondrial matrix, endoplasmic reticulum, and peroxisomes .
Eigenschaften
CAS-Nummer |
9029-90-7 |
|---|---|
Molekularformel |
C79H141NO10 |
Molekulargewicht |
1265.0 g/mol |
IUPAC-Name |
[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate |
InChI |
InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83) |
InChI-Schlüssel |
WHVUIHNRVCVHRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)
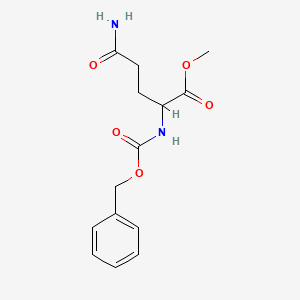
![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)
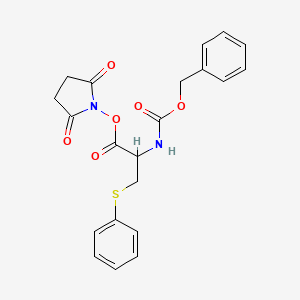
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)
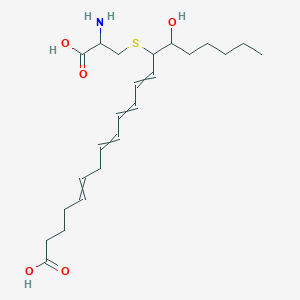
![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
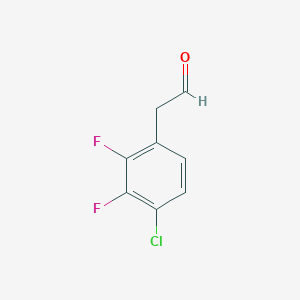
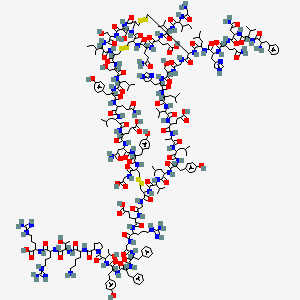
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)
